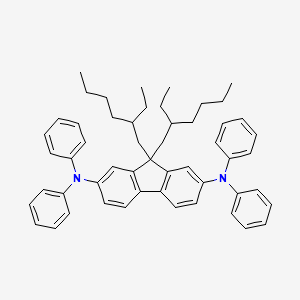
9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is part of the fluorene family, which is characterized by a fluorene core substituted with various functional groups. The presence of 2-ethylhexyl and tetraphenyl groups enhances its solubility and stability, making it a valuable material in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method is the Horner-Emmons coupling reaction, which is used to form the fluorene core. This reaction involves the use of phosphonate esters and aldehydes under basic conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially altering their function. For example, in optoelectronic applications, the compound’s ability to emit light upon excitation is due to its π-conjugated system, which facilitates electron transfer and energy emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl bisboronic acid: Similar in structure but contains boronic acid groups, making it useful in Suzuki coupling reactions.
9,9-Bis(2-ethylhexyl)-2,7-divinyl-9H-fluorene: Contains vinyl groups, which enhance its reactivity in polymerization reactions.
Fluorene-based conjugated poly(arylene ethynylene)s: These polymers have similar fluorene cores but differ in their side chains and polymeric nature, making them suitable for different optoelectronic applications.
Uniqueness
What sets 9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine apart is its combination of 2-ethylhexyl and tetraphenyl groups, which provide enhanced solubility, stability, and unique electronic properties. These characteristics make it particularly valuable in the development of advanced materials for optoelectronic devices and other high-tech applications.
Eigenschaften
CAS-Nummer |
869542-74-5 |
|---|---|
Molekularformel |
C53H60N2 |
Molekulargewicht |
725.1 g/mol |
IUPAC-Name |
9,9-bis(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetraphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C53H60N2/c1-5-9-23-41(7-3)39-53(40-42(8-4)24-10-6-2)51-37-47(54(43-25-15-11-16-26-43)44-27-17-12-18-28-44)33-35-49(51)50-36-34-48(38-52(50)53)55(45-29-19-13-20-30-45)46-31-21-14-22-32-46/h11-22,25-38,41-42H,5-10,23-24,39-40H2,1-4H3 |
InChI-Schlüssel |
ALUDDJXKJISVBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
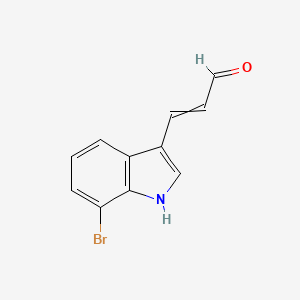
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
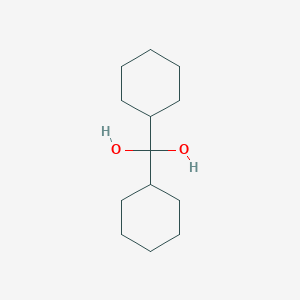
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)

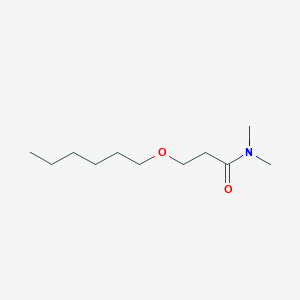
![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)
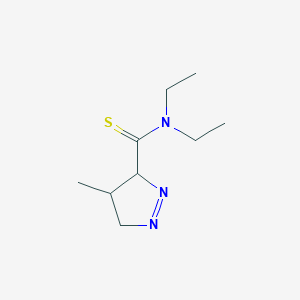
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
